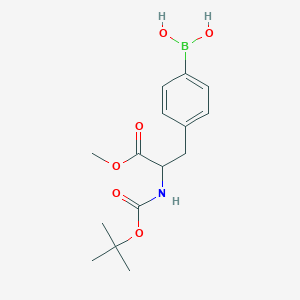
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid is a boronic acid derivative that has garnered interest in organic synthesis and medicinal chemistry. This compound is characterized by its phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a tert-butoxycarbonylamino derivative.
Formation of the boronic acid moiety: The phenylboronic acid moiety is introduced through a reaction with a suitable boronic acid precursor.
Methoxy group introduction: The methoxy group is introduced via methylation reactions.
Final coupling: The protected amine derivative is coupled with the boronic acid moiety under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the design of enzyme inhibitors and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid moiety interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups.
4-(2-(Amino)-3-methoxy-3-oxopropyl)phenylboronic acid: Similar structure but without the tert-butoxycarbonyl protection.
4-(2-(Tert-butoxycarbonylamino)-3-hydroxy-3-oxopropyl)phenylboronic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid is unique due to its combination of functional groups, which provide specific reactivity and stability. The tert-butoxycarbonyl protection enhances its stability, making it suitable for various synthetic applications.
特性
IUPAC Name |
[4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWULUDYAPFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene](/img/structure/B13399351.png)
![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
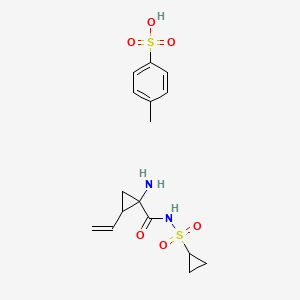
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)



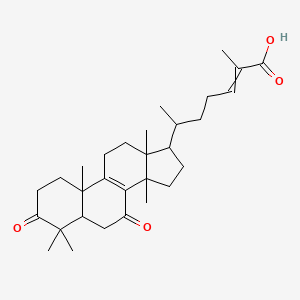
![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)
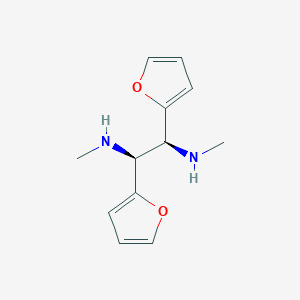

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)
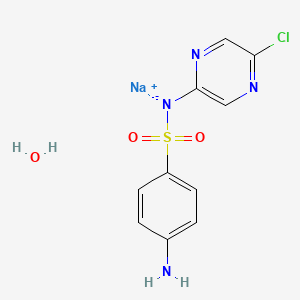
![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)
